molecular formula C11H7F2NO2S B13669074 Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13669074
M. Wt: 255.24 g/mol
InChI Key: KHICGUCFMWBLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles .

Scientific Research Applications

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

  • Methyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate
  • Methyl 2-(3,4-Dimethylphenyl)thiazole-4-carboxylate
  • Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

Comparison: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chlorinated, methylated, or methoxylated analogs .

Properties

IUPAC Name

methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICGUCFMWBLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.